molecular formula C7H11BrF2O B6187546 (1s,3s)-3-(bromomethyl)-1-(difluoromethyl)-1-methoxycyclobutane CAS No. 2680536-30-3

(1s,3s)-3-(bromomethyl)-1-(difluoromethyl)-1-methoxycyclobutane

Cat. No. B6187546
CAS RN: 2680536-30-3
M. Wt: 229.1
InChI Key:
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Description

(1s,3s)-3-(Bromomethyl)-1-(difluoromethyl)-1-methoxycyclobutane, or BMDFM, is an organic compound belonging to the family of cyclobutanes. It is a four-membered ring structure composed of one carbon atom and three hydrogen atoms, with two bromine atoms attached to the carbon atom. BMDFM is a colorless liquid at room temperature, with a boiling point of 101 °C and a melting point of -47 °C. It is also slightly soluble in water and has a strong odor.

Scientific Research Applications

BMDFM has a number of scientific research applications, including its use as a reagent in organic synthesis and as a catalyst in the synthesis of other compounds. It has also been used in the synthesis of a variety of pharmaceuticals, including antifungals, antibiotics, and antivirals. In addition, BMDFM has been used in the synthesis of polymers and other materials for use in medical devices and other products.

Mechanism of Action

BMDFM acts as a catalyst in the synthesis of other compounds, allowing them to be synthesized more quickly and efficiently. It acts as a Lewis acid, which means it can donate electrons to other molecules, and as a Bronsted acid, which means it can accept protons from other molecules. The two bromine atoms attached to the carbon atom also act as electron-withdrawing groups, which means they can stabilize the reaction by withdrawing electrons from other molecules.
Biochemical and Physiological Effects
BMDFM has no known biochemical or physiological effects, as it is not used as a drug or a food additive. It is also not known to have any toxic effects on humans or other organisms.

Advantages and Limitations for Lab Experiments

BMDFM has a number of advantages for lab experiments, including its low cost, its low toxicity, and its ease of use. It is also relatively stable and can be stored for long periods of time without degrading. However, it is also relatively volatile and can easily evaporate, which can lead to contamination of the experiment.

Future Directions

There are a number of potential future directions for the use of BMDFM, including its use in the synthesis of new pharmaceuticals, polymers, and other materials. It could also be used as a catalyst in the synthesis of other compounds, such as peptides and peptidomimetics. In addition, BMDFM could be used to study the effects of electron-withdrawing groups on the reactivity of organic molecules. Finally, BMDFM could be used to study the effects of Lewis acids and Bronsted acids on the reactivity of organic molecules.

Synthesis Methods

BMDFM can be synthesized through a number of methods, including the Wittig reaction, the Grignard reaction, and the Barton-McCombie reaction. The Wittig reaction involves the use of a phosphonium salt and an alkyl halide, while the Grignard reaction involves the use of a Grignard reagent and an alkyl halide. The Barton-McCombie reaction involves the use of a Lewis acid and an alkyl halide. All three methods require the use of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1s,3s)-3-(bromomethyl)-1-(difluoromethyl)-1-methoxycyclobutane involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "Methanol", "Sodium hydroxide", "1,3-difluorocyclobutane", "Bromomethyl methyl ether", "Hydrogen bromide", "Sodium bicarbonate", "Sodium chloride", "Anhydrous magnesium sulfate", "Diethyl ether", "Petroleum ether" ], "Reaction": [ "Step 1: Methanol is deprotonated with sodium hydroxide to form sodium methoxide.", "Step 2: 1,3-difluorocyclobutane is reacted with bromomethyl methyl ether in the presence of hydrogen bromide to form (1-bromomethyl-3-difluoromethyl)cyclobutane.", "Step 3: The product from step 2 is reacted with sodium methoxide to form (1-methoxy-1-bromomethyl-3-difluoromethyl)cyclobutane.", "Step 4: The product from step 3 is treated with sodium bicarbonate and sodium chloride to remove any remaining acid impurities.", "Step 5: The product from step 4 is dried over anhydrous magnesium sulfate and purified by distillation using a mixture of diethyl ether and petroleum ether as the solvent to obtain the final product, (1s,3s)-3-(bromomethyl)-1-(difluoromethyl)-1-methoxycyclobutane." ] }

CAS RN

2680536-30-3

Molecular Formula

C7H11BrF2O

Molecular Weight

229.1

Purity

95

Origin of Product

United States

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